![molecular formula C9H19NO B13201859 2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
2-[Butyl(methyl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Butyl(methyl)amino]cyclobutan-1-ol is a chemical compound that belongs to the class of cyclobutanes. It is a chiral molecule with two enantiomers, which are mirror images of each other. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane-containing compounds, including 2-[Butyl(methyl)amino]cyclobutan-1-ol, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction typically requires a catalyst, such as a metal complex, and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the [2 + 2] cycloaddition reaction. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(methyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[Butyl(methyl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[Butyl(methyl)amino]cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
2-[Butyl(methyl)amino]cyclopropan-1-ol: A similar compound with a three-membered ring instead of four.
2-[Butyl(methyl)amino]cyclopentan-1-ol: A similar compound with a five-membered ring.
Uniqueness
2-[Butyl(methyl)amino]cyclobutan-1-ol is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the two enantiomers can have different biological activities .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-[butyl(methyl)amino]cyclobutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-4-7-10(2)8-5-6-9(8)11/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
DEFFDPOQDVZAJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1CCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


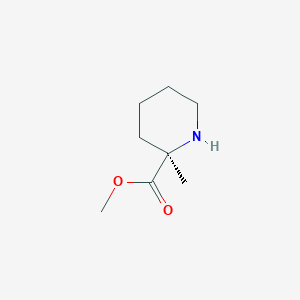
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)

amine](/img/structure/B13201792.png)

![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)
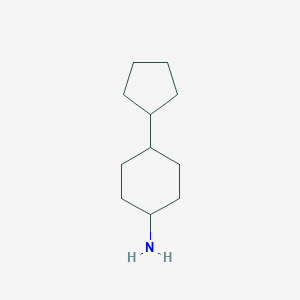
![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
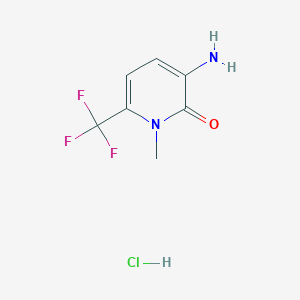

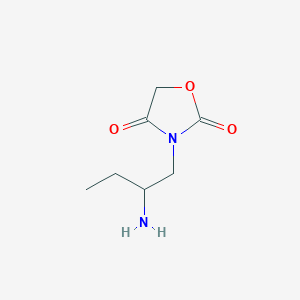
![tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)
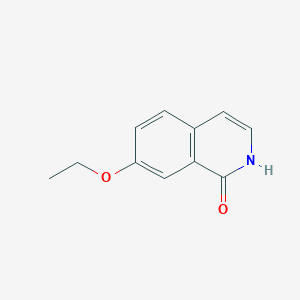
![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]](/img/structure/B13201855.png)
